molecular formula C26H23Cl2NO7S B12464480 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(3,4-dichlorophenyl)amino]-5-oxopentanoate

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(3,4-dichlorophenyl)amino]-5-oxopentanoate

Cat. No.: B12464480
M. Wt: 564.4 g/mol
InChI Key: VCIZJYDMGPUKLP-UHFFFAOYSA-N
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Description

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(3,4-DICHLOROPHENYL)CARBAMOYL]BUTANOATE is a complex organic compound that features both sulfonyl and carbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(3,4-DICHLOROPHENYL)CARBAMOYL]BUTANOATE typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For instance, the synthesis might involve the reaction of 4-methylbenzenesulfonyl chloride with a phenol derivative to form the sulfonate ester, followed by coupling with a carbamoyl butanoate derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(3,4-DICHLOROPHENYL)CARBAMOYL]BUTANOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols.

Scientific Research Applications

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(3,4-DICHLOROPHENYL)CARBAMOYL]BUTANOATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(3,4-DICHLOROPHENYL)CARBAMOYL]BUTANOATE involves its interaction with specific molecular targets. The sulfonyl and carbamoyl groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-METHYLBENZENESULFONATE: A simpler sulfonate ester that shares the sulfonyl functional group.

    3,4-DICHLOROPHENYL CARBAMATE: A compound with a similar carbamoyl group but different overall structure.

Uniqueness

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(3,4-DICHLOROPHENYL)CARBAMOYL]BUTANOATE is unique due to its combination of sulfonyl and carbamoyl groups, which can provide a distinct set of chemical and biological properties

Properties

Molecular Formula

C26H23Cl2NO7S

Molecular Weight

564.4 g/mol

IUPAC Name

[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 5-(3,4-dichloroanilino)-5-oxopentanoate

InChI

InChI=1S/C26H23Cl2NO7S/c1-17-5-12-21(13-6-17)37(33,34)36-20-10-7-18(8-11-20)24(30)16-35-26(32)4-2-3-25(31)29-19-9-14-22(27)23(28)15-19/h5-15H,2-4,16H2,1H3,(H,29,31)

InChI Key

VCIZJYDMGPUKLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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